molecular formula C15H16N2O3 B14990121 3-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

3-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B14990121
M. Wt: 272.30 g/mol
InChI Key: JOWUTAJZNAKFOC-UHFFFAOYSA-N
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Description

3-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

The synthesis of 3-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 4,5,6,7-tetrahydro-2,1-benzoxazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

3-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways within the cell. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes .

Comparison with Similar Compounds

3-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can be compared with other benzoxazole derivatives such as:

  • 2-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
  • 4-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
  • 6-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

These compounds share similar structural features but may exhibit different biological activities and chemical reactivity.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

3-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C15H16N2O3/c1-19-11-6-4-5-10(9-11)14(18)16-15-12-7-2-3-8-13(12)17-20-15/h4-6,9H,2-3,7-8H2,1H3,(H,16,18)

InChI Key

JOWUTAJZNAKFOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C3CCCCC3=NO2

Origin of Product

United States

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